
Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H13F3O3 It is a derivative of butanoic acid, where the hydrogen atoms on the phenoxy group are substituted with fluorine atoms at the 2, 3, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate typically involves the reaction of 2,3,4-trifluorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Formation of phenoxybutanoic acid derivatives.
Oxidation: Formation of trifluorophenoxybutanoic acid.
Reduction: Formation of trifluorophenoxybutanol.
Applications De Recherche Scientifique
Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate involves its interaction with specific molecular targets. The trifluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing the active phenoxybutanoic acid, which can then interact with various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4,4,4-trifluoro-2-butynoate
- Ethyl 4,4,4-trifluorocrotonate
- Ethyl 4-(2,4-difluoro-phenoxy)butanoate
Uniqueness
Ethyl 4-(2,3,4-trifluoro-phenoxy)butanoate is unique due to the specific substitution pattern of fluorine atoms on the phenoxy group. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H13F3O3 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
ethyl 4-(2,3,4-trifluorophenoxy)butanoate |
InChI |
InChI=1S/C12H13F3O3/c1-2-17-10(16)4-3-7-18-9-6-5-8(13)11(14)12(9)15/h5-6H,2-4,7H2,1H3 |
Clé InChI |
ZTJSCAAUPLQZLS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=C(C(=C(C=C1)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


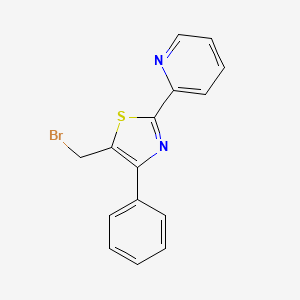
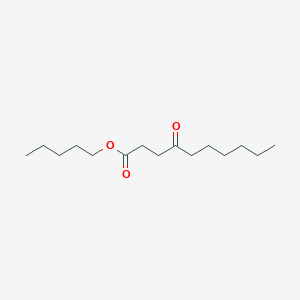
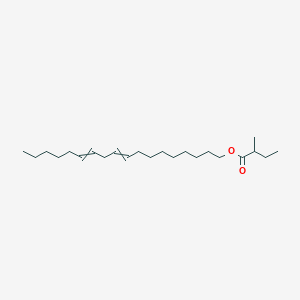
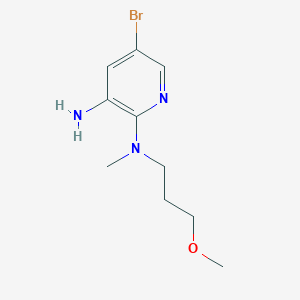
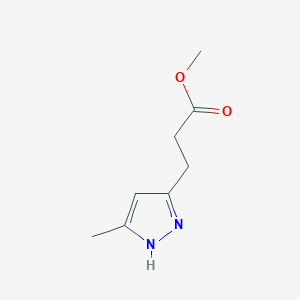

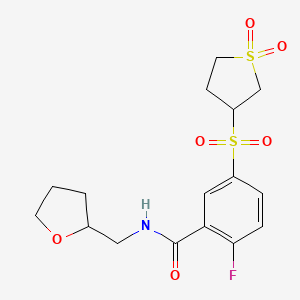
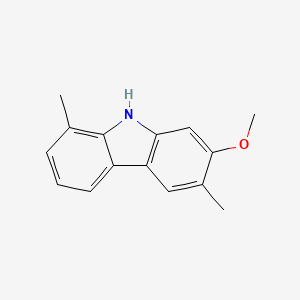
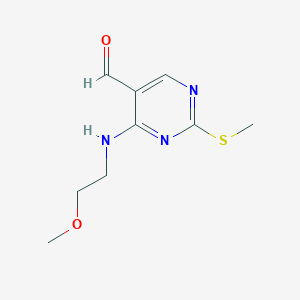
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)
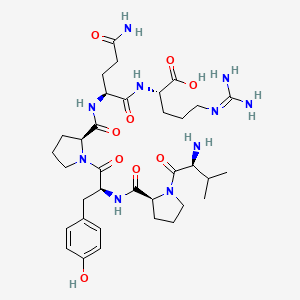
![Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)
![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
